2-(Ethenyloxy)-N-methylethan-1-amine
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Overview
Description
2-(Ethenyloxy)-N-methylethan-1-amine is an organic compound with the molecular formula C5H11NO. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. The compound is characterized by the presence of an ethenyloxy group and a methylamine group attached to an ethan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)-N-methylethan-1-amine typically involves the reaction of 2-chloroethanol with sodium methoxide to form 2-methoxyethanol. This intermediate is then reacted with vinyl chloride in the presence of a base to yield 2-(Ethenyloxy)ethanol. Finally, the compound is treated with methylamine under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
2-(Ethenyloxy)-N-methylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Ethenyloxy)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include nucleophilic addition and substitution reactions, which alter the chemical structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Ethenyloxy)propane: Similar in structure but with a propane backbone.
2-Ethoxyethanol: Contains an ethoxy group instead of an ethenyloxy group.
2-(Ethenyloxy)-2-methylpropane: Features a methyl group on the propane backbone .
Uniqueness
2-(Ethenyloxy)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
86147-51-5 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-ethenoxy-N-methylethanamine |
InChI |
InChI=1S/C5H11NO/c1-3-7-5-4-6-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
HDEFKPTUGHCBCD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC=C |
Origin of Product |
United States |
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